-Hydroxy-6-methylpyridine, also known as 6-methyl-2-hydroxypyridine or 6-methyl-2-pyridone, is a heterocyclic aromatic compound with the chemical formula C6H7NO. It is a white to slightly yellow crystalline solid that is soluble in water, ethanol, and other organic solvents.
Research into the potential applications of 2-Hydroxy-6-methylpyridine is ongoing, with studies exploring its use in various scientific fields:
2-Hydroxy-6-methylpyridine is an organic compound with the molecular formula C₆H₇NO. It features a pyridine ring substituted with a hydroxyl group at the second position and a methyl group at the sixth position. This compound is notable for its role as a ligand in coordination chemistry and as a precursor for synthesizing various heterocyclic compounds. Its structure allows for diverse chemical reactivity, making it significant in both industrial and academic settings .
As with any new compound, specific safety information on 2-Hydroxy-6-methylpyridine is limited. However, considering its structural similarity to pyridine, it's advisable to handle it with caution. Pyridine is a known irritant and can be harmful if inhaled, ingested, or absorbed through the skin []. Therefore, standard laboratory safety practices should be followed when handling 2-Hydroxy-6-methylpyridine, including wearing gloves, eye protection, and working in a well-ventilated fume hood.
These reactions illustrate the compound's versatility and importance in synthetic organic chemistry.
Research indicates that 2-Hydroxy-6-methylpyridine exhibits various biological activities, primarily due to its ability to form complexes with metal ions, which can influence biological processes. Its potential applications include:
Further research is needed to fully elucidate its biological mechanisms and potential therapeutic applications.
Several methods exist for synthesizing 2-Hydroxy-6-methylpyridine:
These methods allow for the production of the compound in sufficient purity for various applications .
2-Hydroxy-6-methylpyridine finds applications across multiple fields:
These applications underline its significance in both research and practical domains.
Interaction studies involving 2-Hydroxy-6-methylpyridine focus on its behavior with various metal ions and other ligands. These studies reveal:
Such studies are crucial for understanding the compound's role in coordination chemistry and its potential applications.
Several compounds share structural similarities with 2-Hydroxy-6-methylpyridine, each exhibiting unique properties:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Hydroxypyridine | Hydroxyl group at position 2 | Simpler structure; less steric hindrance |
3-Hydroxy-6-methylpyridine | Hydroxyl group at position 3 | Different reactivity patterns |
4-Hydroxy-3-methylpyridine | Hydroxyl group at position 4 | Used as an intermediate in synthesis |
2-Amino-6-methylpyridine | Amino group instead of hydroxyl | Potentially different biological activity |
The uniqueness of 2-Hydroxy-6-methylpyridine lies in its specific substitution pattern, which influences its reactivity and interaction capabilities compared to these similar compounds .
Irritant